7-Chloro-4-methylquinoline-2-carboxylic acid
CAS No.:
Cat. No.: VC17671147
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO2 |
|---|---|
| Molecular Weight | 221.64 g/mol |
| IUPAC Name | 7-chloro-4-methylquinoline-2-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClNO2/c1-6-4-10(11(14)15)13-9-5-7(12)2-3-8(6)9/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | MIWJHKMORKZHCD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=C2)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 221.64 g/mol | |
| SMILES | O=C(C1=NC2=CC(Cl)=CC=C2C(C)=C1)O | |
| MDL Number | MFCD22100125 |
Synthesis and Manufacturing
While no direct synthesis protocols for 7-chloro-4-methylquinoline-2-carboxylic acid are disclosed in the provided sources, related quinoline derivatives are typically synthesized via:
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Skraup or Doebner-Miller reactions to construct the quinoline core.
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Electrophilic substitution for chlorine introduction.
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Hydrolysis of nitriles to carboxylic acids, as demonstrated in the synthesis of 7-chloroquinoline-4-carboxylic acid using NaOH in methanol .
A hypothetical route for the target compound might involve:
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Nitration and reduction steps to position the methyl group.
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Palladium-catalyzed coupling for chlorine introduction.
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Acidic or basic hydrolysis of a pre-installed nitrile group at position 2 .
Pharmacological and Industrial Applications
Research Applications
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Fluorescent Probes: The planar quinoline structure facilitates use in bioimaging .
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Pharmaceutical Intermediates: Serves as a building block for kinase inhibitors and receptor modulators .
| Code | Precautionary Statement |
|---|---|
| P261 | Avoid breathing dust/fume. |
| P264 | Wash hands thoroughly after handling. |
| P280 | Wear protective gloves/eye protection. |
The compound requires storage in a cool, dry environment under inert gas to prevent degradation .
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